molecular formula C6H3FN4O4S B13177478 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride

Cat. No.: B13177478
M. Wt: 246.18 g/mol
InChI Key: XUVNBZJBUURAKS-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound .

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism .

Properties

Molecular Formula

C6H3FN4O4S

Molecular Weight

246.18 g/mol

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride

InChI

InChI=1S/C6H3FN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H

InChI Key

XUVNBZJBUURAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

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